

Dasatinib Cross-Reactivity: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: *Fh-510*

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A comprehensive analysis of the multi-kinase inhibitor Dasatinib's interaction with off-target proteins, providing essential data for researchers in pharmacology and drug development.

Please Note: The initial query for "**Fh-510**" did not yield information on a known biological molecule and appears to be a typographical error. Search results consistently pointed to "FN 510," a firearm. Given the context of this request, which focuses on protein cross-reactivity and signaling pathways, this guide has been developed using the well-characterized multi-kinase inhibitor Dasatinib as a representative example. This allows for a comprehensive response that fulfills the detailed requirements for data presentation, experimental protocols, and visualization.

Dasatinib is a potent oral tyrosine kinase inhibitor (TKI) approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). Its primary therapeutic effect is mediated through the inhibition of the BCR-ABL fusion protein. However, like many kinase inhibitors, Dasatinib exhibits polypharmacology, meaning it binds to and inhibits multiple kinases other than its intended target. This cross-reactivity, or off-target activity, can lead to both beneficial therapeutic effects in other diseases and adverse side effects. Understanding the cross-reactivity profile of Dasatinib is therefore crucial for predicting its clinical efficacy and toxicity, as well as for exploring its potential in new therapeutic applications.

Quantitative Analysis of Dasatinib's Kinase Inhibition Profile

The selectivity of a kinase inhibitor is a critical factor in its clinical performance. The following table summarizes the inhibitory activity of Dasatinib against its primary target, BCR-ABL, and a panel of key off-target kinases. The data is presented as IC50 values (the concentration of the inhibitor required to achieve 50% inhibition of kinase activity) and dissociation constants (Kd), which represent the binding affinity of the inhibitor for the kinase. Lower values indicate greater potency and affinity.

Kinase Target	IC50 (nM)	Kd (nM)	Kinase Family	Primary/Off-Target	Assay Type
BCR-ABL	<1 - 3	0.019 - 0.027	Tyrosine Kinase	Primary	Kinase Assay
SRC	0.2 - 1.1	-	Tyrosine Kinase	Off-Target	Kinase Assay
LCK	~1	-	Tyrosine Kinase	Off-Target	Kinase Assay
LYN	~1	-	Tyrosine Kinase	Off-Target	Kinase Assay
YES	~1	-	Tyrosine Kinase	Off-Target	Kinase Assay
FYN	~1	-	Tyrosine Kinase	Off-Target	Kinase Assay
c-KIT	<30	-	Tyrosine Kinase	Off-Target	Kinase Assay
PDGFR β	<30	-	Tyrosine Kinase	Off-Target	Kinase Assay
EphA2	<30	-	Tyrosine Kinase	Off-Target	Kinase Assay
FAK	0.2	-	Tyrosine Kinase	Off-Target	Enzyme Assay
BTK	-	-	Tyrosine Kinase	Off-Target	Kinase Assay
DDR1	-	-	Tyrosine Kinase	Off-Target	Chemical Proteomics

Note: IC50 and Kd values are compiled from various in vitro studies and can vary depending on the specific assay conditions.^{[1][2][3][4][5]} A dash (-) indicates that data was not readily available in the reviewed sources.

Experimental Protocols

The determination of a kinase inhibitor's cross-reactivity profile relies on robust and high-throughput screening methodologies. Below are detailed descriptions of two key experimental techniques used to generate the data presented in this guide.

KINOMEScan® Assay (Competition Binding Assay)

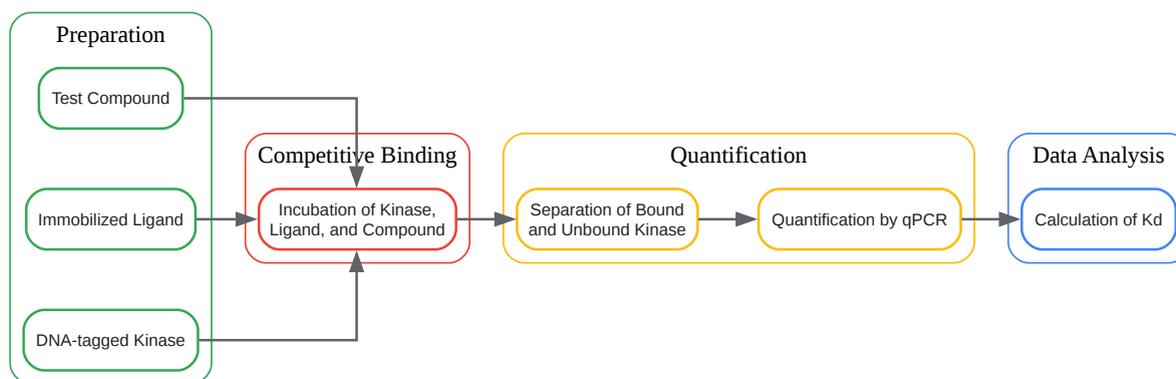
The KINOMEScan® platform is a high-throughput, affinity-based assay that quantitatively measures the binding of a test compound to a large panel of kinases. This method is independent of ATP concentration and can identify inhibitors that bind to both active and inactive kinase conformations.^{[6][7][8][9][10]}

Principle: The assay is based on a competitive binding format. A DNA-tagged kinase is incubated with the test compound and an immobilized, active-site directed ligand. If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand. The amount of kinase that remains bound to the immobilized ligand is then quantified using quantitative PCR (qPCR) of the DNA tag. The displacement of the kinase from the immobilized ligand by the test compound is proportional to the affinity of the compound for the kinase.

Methodology:

- **Assay Preparation:** A panel of human kinases, expressed as fusions with a DNA tag, is prepared. An active-site directed ligand is immobilized on a solid support (e.g., beads).
- **Competitive Binding:** The DNA-tagged kinase is incubated in the presence of the test compound (at various concentrations) and the immobilized ligand.
- **Separation:** The solid support with the bound kinase is separated from the unbound kinase and test compound.
- **Quantification:** The amount of kinase bound to the solid support is quantified by qPCR using primers specific for the DNA tag.
- **Data Analysis:** The amount of kinase captured in the presence of the test compound is compared to a DMSO control. A dose-response curve is generated by plotting the

percentage of kinase captured against the log of the test compound concentration. The dissociation constant (K_d) is then calculated from this curve.



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A generalized workflow for the KINOMEScan® assay.

Cellular Thermal Shift Assay (CETSA)

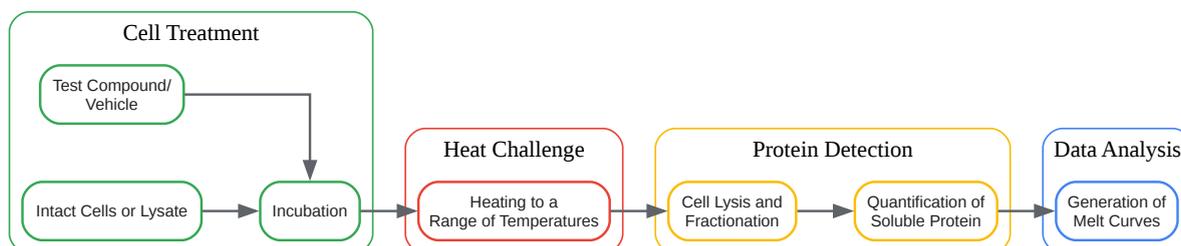
The Cellular Thermal Shift Assay (CETSA) is a powerful method for assessing target engagement of a drug within a cellular environment. It is based on the principle that the binding of a ligand to its target protein increases the thermal stability of the protein.^{[11][12][13][14]}

Principle: When cells are heated, proteins begin to denature and aggregate. The temperature at which a protein denatures is its melting temperature (T_{agg}). When a drug binds to its target protein, it stabilizes the protein's structure, resulting in an increase in its T_{agg} . This thermal shift can be detected by measuring the amount of soluble protein remaining after heat treatment.

Methodology:

- **Cell Treatment:** Intact cells or cell lysates are incubated with the test compound or a vehicle control (e.g., DMSO).

- **Heat Challenge:** The treated cells or lysates are aliquoted and heated to a range of temperatures for a defined period.
- **Cell Lysis and Fractionation:** The cells are lysed, and the soluble protein fraction is separated from the aggregated, insoluble fraction by centrifugation.
- **Protein Detection:** The amount of the target protein in the soluble fraction is quantified using a specific antibody-based method, such as Western blotting or an immunoassay (e.g., ELISA).
- **Data Analysis:** A melting curve is generated by plotting the amount of soluble protein against the temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.



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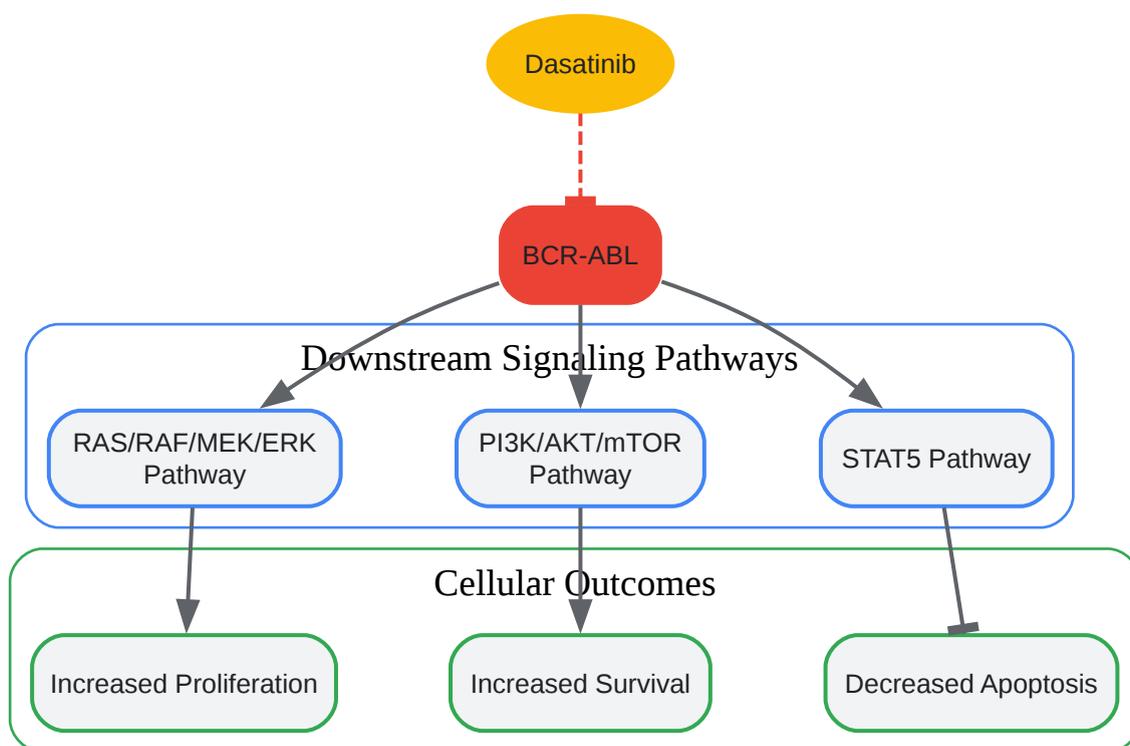
A generalized workflow for the Cellular Thermal Shift Assay (CETSA).

Signaling Pathway Interactions

Dasatinib's therapeutic and adverse effects are a direct consequence of its interaction with various signaling pathways. The diagrams below illustrate the primary signaling pathway of its intended target, BCR-ABL, and a key off-target pathway mediated by SRC family kinases.

BCR-ABL Signaling Pathway

The BCR-ABL oncoprotein is a constitutively active tyrosine kinase that drives the pathogenesis of CML. It activates multiple downstream signaling pathways that promote cell proliferation, survival, and inhibit apoptosis.[7][14][15][16][17] Dasatinib inhibits the kinase activity of BCR-ABL, thereby blocking these downstream signals.

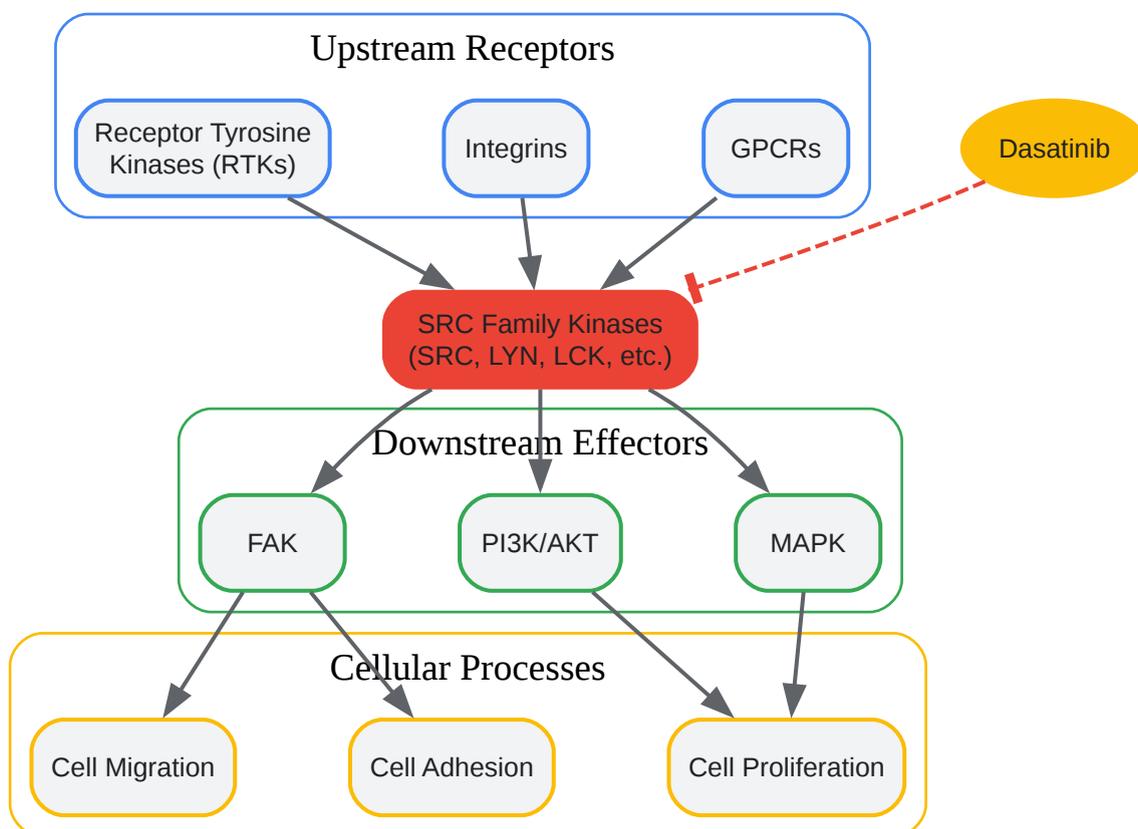


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Dasatinib inhibits the constitutively active BCR-ABL kinase.

SRC Family Kinase Signaling Pathway

SRC family kinases (SFKs) are non-receptor tyrosine kinases that play crucial roles in a wide range of cellular processes, including cell growth, differentiation, migration, and survival.[10][18][19] Dasatinib is a potent inhibitor of SFKs. This off-target activity contributes to some of its adverse effects but may also be beneficial in certain cancers where SFKs are overactive.



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Dasatinib's off-target inhibition of SRC family kinases.

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